7-(3-Oxocyclohexyl)heptanenitrile
Description
Contextualization within Modern Organic Chemistry
In the landscape of modern organic chemistry, the development of synthetic methodologies that allow for the efficient and selective construction of complex molecules is a paramount goal. Compounds like 7-(3-Oxocyclohexyl)heptanenitrile are of particular interest as they embody the concept of bifunctionality. The presence of two distinct reactive sites—the carbonyl group of the cyclohexanone (B45756) ring and the cyano group of the heptanenitrile (B1581596) chain—allows for a wide range of selective chemical modifications.
The cyclohexanone moiety is a well-established building block in organic synthesis, participating in a plethora of reactions such as aldol (B89426) condensations, Michael additions, and various alkylation and acylation reactions. acs.orgsapub.orgorganic-chemistry.org The ketone functionality provides a handle for introducing new carbon-carbon and carbon-heteroatom bonds, as well as for ring expansion and functional group interconversions.
Simultaneously, the nitrile group serves as a valuable functional group in its own right. It can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in cycloaddition reactions, making it a versatile precursor to a variety of nitrogen-containing compounds. youtube.com The linear seven-carbon chain provides flexibility and a lipophilic spacer, which can be crucial in the design of target molecules with specific properties.
The combination of these two functionalities in a single molecule offers the potential for orthogonal chemical strategies, where one group can be reacted selectively while the other remains protected or unreactive, to be manipulated in a subsequent step. This characteristic is highly sought after in the multi-step synthesis of complex natural products and pharmaceutically relevant molecules.
Significance in Contemporary Synthetic Strategies
The significance of this compound in contemporary synthetic strategies lies in its potential as a versatile intermediate. Its structure is amenable to several key synthetic transformations that are cornerstones of modern organic synthesis.
One of the primary synthetic routes to access structures similar to this compound involves the conjugate addition of a nucleophile to an α,β-unsaturated ketone. In this context, a nitrile-containing nucleophile could be added to cyclohexenone in a Michael-type reaction. youtube.comyoutube.comyoutube.com The use of organocuprates or other soft nucleophiles is known to favor 1,4-addition to enones, which would establish the desired carbon-carbon bond at the 3-position of the cyclohexanone ring. ic.ac.uk
Alternatively, the alkylation of a pre-formed cyclohexanone enolate with a halo-substituted heptanenitrile is another plausible synthetic strategy. nih.gov The regioselectivity of this alkylation can often be controlled by the choice of base and reaction conditions.
While specific, in-depth research on the direct applications of this compound is not extensively documented in publicly available literature, its structural motifs are present in various building blocks used in the synthesis of complex molecules. The principles of its potential synthesis and reactivity are well-established within the field of organic chemistry, suggesting its utility as a valuable, albeit specialized, synthetic intermediate.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound. nih.govbldpharm.com
| Property | Value |
| Molecular Formula | C13H21NO |
| Molecular Weight | 207.31 g/mol |
| CAS Number | 898784-99-1 |
| Appearance | Not specified in available data |
| Boiling Point | Not specified in available data |
| Melting Point | Not specified in available data |
| Solubility | Not specified in available data |
Related Compounds
Structure
3D Structure
Properties
IUPAC Name |
7-(3-oxocyclohexyl)heptanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c14-10-5-3-1-2-4-7-12-8-6-9-13(15)11-12/h12H,1-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNNVKYEGQPMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)CCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642358 | |
| Record name | 7-(3-Oxocyclohexyl)heptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-99-1 | |
| Record name | 7-(3-Oxocyclohexyl)heptanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7 3 Oxocyclohexyl Heptanenitrile
Novel and Environmentally Conscious Synthetic Approaches
We regret that we are unable to fulfill the request at this time due to the unavailability of the necessary scientific data. Should information regarding the synthesis of 7-(3-Oxocyclohexyl)heptanenitrile become publicly available in the future, a detailed article as per the requested outline could be produced.
Catalytic Methods for Carbon-Carbon Bond Formation
The synthesis of this compound hinges on the crucial formation of a carbon-carbon bond between a cyclohexanone (B45756) precursor and a seven-carbon nitrile-containing side chain. Modern organic synthesis provides several powerful catalytic methods to achieve this transformation efficiently.
One of the most prominent strategies is the Michael addition reaction . This involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of this compound synthesis, this would typically involve the reaction of cyclohex-2-en-1-one with a nucleophilic equivalent of the heptanenitrile (B1581596) side chain. Organocatalysis, employing small organic molecules like proline derivatives or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), has emerged as a powerful tool for this purpose, often affording high yields under mild conditions. nih.govchemistryresearches.ir
Another key catalytic approach is the alkylation of a pre-formed cyclohexanone enolate . This classic method involves the deprotonation of cyclohexanone or a derivative to form a nucleophilic enolate, which then reacts with an electrophilic seven-carbon chain, such as 7-bromoheptanenitrile. The regioselectivity and stereoselectivity of this alkylation can be controlled through the choice of base, solvent, and reaction temperature. ubc.ca The use of transition metal catalysts, particularly palladium and nickel complexes, has significantly advanced the scope and efficiency of such alkylation reactions. nih.gov These catalysts can facilitate the coupling of less reactive partners and often proceed with high selectivity.
Recent advancements in photoredox catalysis also offer novel pathways for C-C bond formation. nih.govnih.gov These methods utilize light-absorbing catalysts to generate highly reactive radical intermediates from readily available precursors, enabling C-H functionalization or coupling reactions under exceptionally mild conditions. While specific application to this compound is not widely documented, the principles suggest a promising future direction for its synthesis.
Table 1: Comparison of Catalytic C-C Bond Formation Methods
| Method | Catalyst Type | Typical Substrates | Key Advantages |
|---|---|---|---|
| Michael Addition | Organocatalysts (e.g., Proline, DBU), Metal Complexes | Cyclohex-2-en-1-one, Heptanenitrile-derived nucleophile | High yields, mild conditions, potential for stereocontrol. nih.govbeilstein-journals.org |
| Enolate Alkylation | Strong bases (e.g., LDA), Transition Metals (Pd, Ni) | Cyclohexanone, 7-haloheptanenitrile | Versatile, well-established, good for complex substrates. ubc.canih.gov |
| Photoredox Catalysis | Organic Dyes, Iridium/Ruthenium Complexes | Arenes, Diazo compounds, Alkyl halides | Extremely mild conditions, novel reactivity, high functional group tolerance. nih.govnih.gov |
Stereocontrol and Diastereoselective Synthetic Routes
Achieving stereocontrol in the synthesis of substituted cyclohexanones is a significant challenge and a focal point of modern synthetic chemistry. beilstein-journals.orgnih.gov For a molecule like this compound, the stereochemistry at the C-3 position of the cyclohexanone ring is critical.
Diastereoselective Michael additions are a primary route to control this stereocenter. By employing chiral catalysts or auxiliaries, the incoming nucleophile can be directed to a specific face of the cyclohexenone ring. Cascade reactions, where an initial Michael addition is followed by an intramolecular cyclization, can generate highly functionalized and stereochemically complex cyclohexanone cores in a single step with excellent diastereoselectivity. beilstein-journals.orgnih.gov For instance, a cascade double Michael reaction between curcumin (B1669340) derivatives and arylidenemalonates has been shown to produce highly substituted cyclohexanones with complete diastereoselectivity. beilstein-journals.orgnih.gov
The alkylation of conformationally rigid cyclohexanone enolates also provides a pathway for stereocontrol. ubc.ca The stereochemical outcome is often governed by kinetic versus thermodynamic control. Kinetic alkylation, occurring at low temperatures with strong, non-nucleophilic bases, typically results in the axial addition of the electrophile to the enolate, as this proceeds through a lower-energy, chair-like transition state. ubc.ca
Organocatalyzed domino reactions have proven particularly effective. For example, a base-catalyzed Michael-aldol domino reaction of trisubstituted Michael acceptors with β-keto ester nucleophiles can produce polyfunctional cyclohexanones with excellent diastereoselectivity (up to >20:1 dr). nih.gov These methods often allow for the creation of multiple contiguous stereocenters in a single, highly efficient transformation.
Table 2: Strategies for Stereocontrol in Cyclohexanone Synthesis
| Strategy | Method | Typical Catalyst/Reagent | Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Michael Addition | Organocatalysis | Chiral amines, Prolinol ethers | Enantioselective formation of the C-C bond. | researchgate.net |
| Diastereoselective Alkylation | Enolate Chemistry | LDA at low temperature | Kinetically controlled axial alkylation. | ubc.ca |
| Domino/Cascade Reactions | Michael-Aldol Cascade | DBU, KOH/PTC | Creation of multiple stereocenters with high diastereoselectivity. | nih.govnih.gov |
Principles of Green Chemistry in Process Development
The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial and pharmaceutical compounds. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
For the synthesis of the nitrile functional group, traditional methods often rely on toxic cyanide reagents like HCN or metal cyanides. acs.org Green alternatives focus on safer cyanide sources and catalytic processes. The use of potassium ferrocyanide (K₄[Fe(CN)₆]) as a cyanide source in water is a significant improvement. researchgate.net Furthermore, methods that generate nitriles from less toxic starting materials, such as the dehydration of aldoximes or the oxidation of primary amines, are gaining prominence. organic-chemistry.org Recent research has highlighted the use of deep eutectic solvents or ionic liquids as both the catalyst and reaction medium for converting aldehydes to nitriles, offering a solvent-free and efficient process. acs.orgorganic-chemistry.org
In the construction of the cyclohexanone ring and the subsequent C-C bond formation, green chemistry principles guide the choice of solvents and catalysts.
Solvent Selection : Replacing hazardous chlorinated solvents with greener alternatives like water, ethanol, or performing reactions under solvent-free conditions is a key objective. researchgate.netresearchgate.net
Catalysis : The shift from stoichiometric reagents to catalytic systems (both metal-based and organocatalytic) is fundamental. Catalysts reduce waste by being used in small amounts and enabling more efficient reactions. chemistryresearches.ir Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are particularly desirable. researchgate.net
Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product minimizes waste. Cascade reactions are an excellent example of high atom economy. researchgate.net
Synthetic Utility of Key Intermediates Derived from this compound
The bifunctional nature of this compound, possessing both a ketone and a nitrile group, makes it a versatile intermediate for the synthesis of more complex molecular architectures, particularly bicyclic and spirocyclic systems.
The cyclohexanone moiety is a gateway to various transformations. It can undergo reactions with primary amines to form tetrahydroindole derivatives or be treated with a base to induce cyclization, leading to tetrahydrobenzofurans. metu.edu.tr Intramolecular reactions are particularly powerful. For example, if the side chain contained a suitable functional group, an intramolecular aldol (B89426) condensation could lead to the formation of a bicyclic [4.4.0] decane (B31447) system (decalin) . Similarly, intramolecular Michael additions can be used to construct bridged bicyclic systems, such as bicyclo[2.2.2]octanones. researchgate.netnih.gov
The nitrile group can also be elaborated. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations introduce new functionalities that can participate in further cyclization reactions. For instance, reduction of the nitrile to an amine followed by an intramolecular Pictet-Spengler or Bischler-Napieralski-type reaction with the ketone could yield complex nitrogen-containing heterocyclic scaffolds.
The combination of the ketone and the long alkyl chain also makes this compound a precursor for spirocyclic compounds . nih.govmdpi.com For example, the ketone could be a partner in a three-component reaction to build a new ring system spiro-fused at the C-3 position of the original cyclohexanone ring. researchgate.net
Table 3: Potential Synthetic Transformations of this compound
| Starting Moiety | Reaction Type | Potential Product Class | Reference |
|---|---|---|---|
| Cyclohexanone | Intramolecular Aldol/Michael | Bicyclic Systems (e.g., Decalins, Bicyclo[2.2.2]octanes) | researchgate.netmetu.edu.tr |
| Cyclohexanone | Reaction with Amines | Fused Heterocycles (e.g., Tetrahydroindoles) | metu.edu.tr |
| Nitrile Group | Reduction & Intramolecular Cyclization | Nitrogen-containing Polycycles | - |
| Whole Molecule | Multi-component Reactions | Spirocyclic Compounds | nih.govresearchgate.net |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 7 3 Oxocyclohexyl Heptanenitrile
Reactivity of the Nitrile Functionality
The nitrile group is a versatile functional group characterized by a carbon-nitrogen triple bond. This bond is highly polarized, with the carbon atom being electrophilic and the nitrogen atom being weakly basic. libretexts.orgopenstax.org This electronic arrangement makes the nitrile group susceptible to a variety of reactions.
Nucleophilic Additions and Transformations of the Nitrile Group
The electrophilic carbon of the nitrile group is a prime target for nucleophiles. Strong nucleophiles can add directly to the carbon-nitrogen triple bond, forming an intermediate imine anion which can then be protonated. libretexts.org Weaker nucleophiles generally require acid catalysis to activate the nitrile group by protonating the nitrogen, thereby increasing the electrophilicity of the carbon.
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), readily add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. libretexts.orgchemistrysteps.comlibretexts.org This reaction provides a valuable route for carbon-carbon bond formation. For instance, the reaction of 7-(3-oxocyclohexyl)heptanenitrile with a Grignard reagent would yield a ketone where the cyano group is replaced by a new alkyl or aryl group attached to a carbonyl.
The addition of other nucleophiles can lead to a variety of heterocyclic compounds, although specific examples for this compound are not documented.
Reductive and Hydrolytic Reactions
The nitrile group can undergo reduction to form a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. libretexts.orgchemguide.co.ukstudymind.co.uk The reaction with LiAlH₄ proceeds via nucleophilic addition of hydride ions to the nitrile carbon. libretexts.orgopenstax.orglibretexts.org Catalytic hydrogenation typically employs catalysts such as palladium, platinum, or nickel at elevated temperatures and pressures. chemguide.co.uk The resulting primary amine at the end of the heptyl chain opens up further avenues for functionalization.
Hydrolysis of the nitrile group, under either acidic or basic conditions, leads to the formation of a carboxylic acid. libretexts.orgbyjus.comchemguide.co.uk The reaction proceeds through an amide intermediate, which is then further hydrolyzed. byjus.comchemguide.co.uklumenlearning.com Acid-catalyzed hydrolysis typically uses a dilute acid like hydrochloric acid, while basic hydrolysis employs a base such as sodium hydroxide (B78521). chemguide.co.uk This reaction would convert the nitrile group of this compound into a carboxylic acid, yielding 7-(3-oxocyclohexyl)heptanoic acid.
| Reaction Type | Reagents | Product Functional Group | References |
| Nucleophilic Addition | Grignard Reagents (RMgX), Organolithium Reagents (RLi) | Ketone | libretexts.org, chemistrysteps.com, libretexts.org |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | libretexts.org, libretexts.org, openstax.org |
| Reduction | Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Primary Amine | chemguide.co.uk |
| Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH) | Carboxylic Acid | byjus.com, libretexts.org, chemguide.co.uk |
Reactivity of the 3-Oxocyclohexyl Moiety
The 3-oxocyclohexyl group contains a ketone functionality, which is a site of significant reactivity. The carbonyl carbon is electrophilic, and the adjacent α-carbons possess acidic protons, making them susceptible to deprotonation and subsequent reactions. msu.edu
Alpha-Functionalization and Carbonyl Condensation Reactions
The protons on the carbon atoms alpha to the carbonyl group (C2 and C4) in the cyclohexanone (B45756) ring are acidic and can be removed by a base to form an enolate. pdx.edu This enolate is a powerful nucleophile and can react with various electrophiles, a process known as alpha-functionalization. acs.orgresearchgate.netacs.org For example, alkylation at the alpha-position can be achieved by treating the enolate with an alkyl halide.
The enolate can also participate in carbonyl condensation reactions, such as the aldol (B89426) condensation. latech.educhemistry.coach In an intramolecular aldol condensation, the enolate of the cyclohexanone ring could potentially react with another carbonyl group if one were present in a suitable position. In the case of this compound, intermolecular aldol condensation with another molecule of the same compound or a different carbonyl-containing molecule is possible. The aldol reaction involves the nucleophilic addition of an enolate to a carbonyl group, forming a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone. chemistry.coach
The Mannich reaction is another important carbonyl condensation reaction where a ketone, an amine, and an aldehyde react to form an amino ketone. pressbooks.pub
| Reaction Type | Key Intermediate | Typical Products | References |
| Alpha-Alkylation | Enolate | α-Substituted Ketone | researchgate.net |
| Aldol Condensation | Enolate | β-Hydroxy Ketone, α,β-Unsaturated Ketone | latech.edu, chemistry.coach |
| Mannich Reaction | Enamine/Iminium ion | Amino Ketone | pressbooks.pub |
Ring Transformations and Cycloaddition Reactions
The cyclohexanone ring can undergo various transformations. For instance, under specific conditions, transition metals can activate and cleave C-C bonds within the ring. wikipedia.org
Cycloaddition reactions involving the carbonyl group are also possible, particularly photochemical [2+2] cycloadditions, also known as the Paterno-Büchi reaction. nih.govslideshare.net In this reaction, the excited state of the ketone reacts with an alkene to form an oxetane. The cyclohexanone moiety of this compound could potentially undergo such a reaction with an added alkene upon photochemical irradiation.
Diels-Alder reactions, a type of [4+2] cycloaddition, typically involve a conjugated diene and a dienophile. libretexts.org While the isolated ketone of the 3-oxocyclohexyl group is not a diene, it could potentially be converted into one through various synthetic steps, thus opening up possibilities for Diels-Alder chemistry.
Interplay and Remote Effects between Functional Groups
The presence of both a nitrile and a ketone in this compound allows for the possibility of intramolecular reactions and remote functional group effects. wikipedia.org While the seven-carbon chain separating the two functionalities makes direct electronic interaction unlikely, the molecule's flexibility could allow for intramolecular cyclization reactions under certain conditions.
For example, a bifunctional molecule with both nucleophilic and electrophilic centers can undergo cyclization. researchgate.netnih.gov If the nitrile group were hydrolyzed to a carboxylic acid, the resulting carboxylate could potentially act as a nucleophile, attacking the carbonyl carbon of the cyclohexanone ring in an intramolecular fashion, although the formation of a large ring would be entropically disfavored.
Conversely, an enolate generated at the α-position of the cyclohexanone ring could, in principle, act as a nucleophile towards the nitrile carbon. However, the formation of a large ring in such an intramolecular reaction would be challenging.
More subtle remote effects could also be at play. The polarity of one functional group might influence the reactivity of the other through the solvent shell or by adopting specific conformations that favor or hinder attack by external reagents. For instance, the presence of the polar nitrile group could influence the stereoselectivity of reactions at the ketone carbonyl by dictating the preferred approach of a reagent. However, without specific experimental data for this compound, these effects remain speculative.
Chemoselectivity and Regioselectivity in Complex Reaction Systems
The presence of two distinct reactive sites—the carbonyl group of the cyclohexanone ring and the cyano group of the heptanenitrile (B1581596) chain—necessitates a careful consideration of chemoselectivity in any reaction involving this molecule. The outcome of a given transformation would be highly dependent on the nature of the reagents and the reaction conditions.
Table 1: Predicted Chemoselective and Regioselective Reactions of this compound
| Reagent/Condition | Predicted Major Product | Rationale |
| Reduction (e.g., NaBH₄) | 7-(3-Hydroxycyclohexyl)heptanenitrile | Sodium borohydride (B1222165) is a mild reducing agent that selectively reduces ketones and aldehydes over less reactive functional groups like nitriles. |
| Reduction (e.g., LiAlH₄) | 7-(3-Hydroxycyclohexyl)heptan-1-amine | Lithium aluminum hydride is a powerful reducing agent capable of reducing both the ketone to an alcohol and the nitrile to a primary amine. |
| Grignard Reagent (e.g., CH₃MgBr) | 7-(3-Hydroxy-3-methylcyclohexyl)heptanenitrile | The carbonyl carbon is generally more electrophilic than the nitrile carbon, making it the preferred site of nucleophilic attack by a Grignard reagent. |
| Enolate Formation (e.g., LDA) | Primarily α-deprotonation of the cyclohexanone ring | The α-protons adjacent to the ketone are significantly more acidic than any protons on the alkyl chain, leading to regioselective enolate formation at the C2 or C4 positions of the cyclohexanone ring. |
Detailed Mechanistic Investigations of Reactive Pathways
Detailed mechanistic investigations, including the identification of intermediates and the study of reaction kinetics and thermodynamics, are essential for a complete understanding of the reactivity of this compound. In the absence of specific experimental data for this compound, we can only extrapolate from general mechanistic principles.
Identification and Characterization of Reactive Intermediates
The reactions of this compound would likely proceed through several key reactive intermediates.
Table 2: Postulated Reactive Intermediates in the Reactions of this compound
| Reaction Type | Postulated Intermediate | Characterization Methods (Hypothetical) |
| Base-catalyzed intramolecular cyclization | Enolate ion | Spectroscopic identification (e.g., NMR, IR) of the trapped enolate or its derivatives. |
| Acid-catalyzed hydrolysis of the nitrile | Nitrilium ion | Could potentially be observed using advanced mass spectrometry techniques under specific conditions. |
| Reduction of the nitrile | Imine | Can be difficult to isolate but may be trapped and characterized as a derivative. |
Kinetic and Thermodynamic Aspects of Reaction Mechanisms
The competition between different reaction pathways would be governed by both kinetic and thermodynamic factors. For instance, in a potential intramolecular cyclization, the formation of a thermodynamically stable six-membered ring fused to the original cyclohexane (B81311) ring would likely be favored over the formation of a more strained, smaller, or larger ring system.
A comprehensive study would require:
Kinetic studies: Measuring reaction rates under various conditions (temperature, concentration, catalyst) to determine the rate laws and activation parameters for different competing reactions.
Thermodynamic studies: Determining the equilibrium constants for reversible reactions and the relative stabilities of potential products through computational modeling or experimental measurements.
Without such dedicated studies, any discussion on the kinetic versus thermodynamic control of the reactions of this compound remains speculative. Further experimental research is needed to elucidate the rich and complex chemistry of this molecule.
Synthesis and Characterization of Derivatives and Analogs of 7 3 Oxocyclohexyl Heptanenitrile
Structural Diversification through Alkyl Chain Modifications
The alkyl chain of 7-(3-Oxocyclohexyl)heptanenitrile presents several theoretical opportunities for structural modification. Standard organic chemistry techniques suggest that the α-carbon to the nitrile group could be a site for alkylation. This would typically involve the deprotonation of the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form a carbanion, which can then be reacted with an alkyl halide to introduce a new alkyl group. youtube.com The choice of the alkyl halide would determine the nature of the introduced chain. For instance, reaction with methyl iodide would introduce a methyl group, while reaction with a longer-chain alkyl bromide would result in a more extended carbon skeleton.
However, it is important to note that the presence of the ketone functionality in the cyclohexyl ring complicates this approach. The enolizable protons α to the ketone are also acidic and could be deprotonated by the strong base, leading to a mixture of products from competing alkylation reactions at both the alkyl chain and the cyclohexyl ring. youtube.com Selective alkylation at the heptanenitrile (B1581596) chain would require careful optimization of reaction conditions, potentially involving the use of protecting groups for the ketone. No published studies have specifically addressed this synthetic challenge for this compound.
Functionalization and Modification of the Cyclohexyl Ring
The cyclohexyl ring offers a rich scaffold for a variety of chemical transformations, allowing for the introduction of diverse functional groups and stereochemical arrangements.
Introduction of Heteroatoms or Additional Substituents
The introduction of heteroatoms into the cyclohexyl ring of this compound could theoretically proceed through several established synthetic routes. For instance, a Baeyer-Villiger oxidation of the cyclohexanone (B45756) could yield a lactone, introducing an oxygen atom into the ring structure.
Furthermore, the ketone group can serve as a handle for introducing other substituents. For example, reductive amination could introduce a nitrogen atom, forming a 3-aminocyclohexyl derivative. The resulting amine could then be further functionalized. While general methods for the functionalization of cyclohexanones are well-documented, their specific application to this compound, and the resulting impact on the molecule's properties, have not been reported. The introduction of heteroatoms transforms the carbocyclic ring into a heterocyclic one, which can significantly alter the molecule's chemical and physical properties. wikipedia.orgyoutube.com
Stereoisomeric Derivatization
The 3-substituted cyclohexanone core of this compound contains a stereocenter, meaning it can exist as different stereoisomers. The synthesis of specific stereoisomers, or stereoisomeric derivatization, is a critical aspect of modern organic synthesis, particularly in the development of pharmacologically active compounds.
Stereoselective reduction of the ketone group is a common strategy to introduce a new stereocenter at the 3-position of the cyclohexyl ring. nih.gov The use of chiral reducing agents, such as those derived from boron or aluminum hydrides with chiral ligands, could, in principle, lead to the selective formation of either the cis or trans alcohol with respect to the heptanenitrile chain. The stereochemical outcome would be dictated by the steric and electronic properties of the substrate and the reagent. However, no studies have been published detailing the stereoselective reduction of this compound.
Transformations at the Nitrile Terminus
The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, providing a powerful tool for creating analogs of this compound. libretexts.org
Synthesis of Carboxylic Acid, Amide, and Ester Analogs
One of the most common transformations of a nitrile is its hydrolysis to a carboxylic acid. This can be achieved under either acidic or basic conditions. For example, heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide (B78521) would yield 7-(3-oxocyclohexyl)heptanoic acid. libretexts.org
Once the carboxylic acid is obtained, it can be readily converted into a variety of ester and amide analogs. Esterification, typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification), would produce the corresponding 7-(3-oxocyclohexyl)heptanoate ester. orgsyn.org Similarly, the carboxylic acid can be activated, for example by conversion to an acyl chloride, and then reacted with an amine to form a 7-(3-oxocyclohexyl)heptanamide. The specific properties of the resulting ester or amide would depend on the nature of the alcohol or amine used.
Table 1: Hypothetical Derivatives from Nitrile Transformation
| Derivative Name | Parent Compound | Functional Group Transformation |
| 7-(3-Oxocyclohexyl)heptanoic acid | This compound | Nitrile to Carboxylic Acid |
| Methyl 7-(3-oxocyclohexyl)heptanoate | 7-(3-Oxocyclohexyl)heptanoic acid | Carboxylic Acid to Ester |
| N-Methyl-7-(3-oxocyclohexyl)heptanamide | 7-(3-Oxocyclohexyl)heptanoic acid | Carboxylic Acid to Amide |
Reduction to Amines and Imine Formation
The nitrile group can also be reduced to a primary amine. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The resulting product would be 7-(3-oxocyclohexyl)heptan-1-amine. This primary amine could then serve as a building block for further derivatization, for example, through acylation or alkylation reactions.
Partial reduction of the nitrile to an imine is also a theoretical possibility, which could then be hydrolyzed to an aldehyde. However, controlling the reduction to stop at the imine stage can be challenging.
Accessing Chiral this compound Derivatives
The synthesis of enantiomerically pure or enriched derivatives of this compound is a significant challenge in organic chemistry, with important implications for the development of novel compounds with specific stereochemistry. Accessing these chiral molecules requires precise control over the formation of the stereocenter at the C3 position of the cyclohexanone ring. Several strategic approaches can be envisioned for this purpose, primarily centered around asymmetric catalysis and the use of chiral auxiliaries. These methods aim to influence the spatial orientation of the reactants during the key bond-forming steps, leading to the preferential formation of one enantiomer over the other.
Asymmetric Conjugate Addition to Cyclohexenone
One of the most powerful and widely used methods for the asymmetric synthesis of 3-substituted cyclohexanones is the enantioselective conjugate addition (or Michael addition) of a nucleophile to cyclohexenone. acs.orgchemistrysteps.com In the context of synthesizing chiral this compound, this would involve the 1,4-addition of a nucleophile containing the 7-cyanoheptyl chain.
A prominent approach within this strategy is the use of organocuprates, also known as Gilman reagents, in the presence of a chiral ligand. masterorganicchemistry.commasterorganicchemistry.com These reagents are generally prepared from an organolithium or Grignard reagent and a copper(I) salt. For the synthesis of the target molecule, a (7-cyanoheptyl)copper reagent could be generated and then added to cyclohexenone. The presence of a chiral ligand, such as a chiral phosphine (B1218219) or a diamine, can create a chiral environment around the copper atom, directing the addition to one face of the cyclohexenone ring and thus inducing enantioselectivity.
The general mechanism involves the formation of a chiral copper-enolate intermediate, which is then protonated to yield the 3-substituted cyclohexanone. The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee).
Table 1: Representative Examples of Asymmetric Conjugate Addition to Cyclohexenone
| Nucleophile | Chiral Ligand/Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Et₂Zn | (S)-BINAP-Cu(OTf)₂ | Toluene | 0 | 95 | 94 | N/A |
| MeMgBr | (R,R)-Taniaphos-Cu | Et₂O | -78 | 88 | 96 | N/A |
| (CH₂)₄=CHMgBr | Josiphos-CuBr·SMe₂ | THF | -78 | 92 | >98 | N/A |
While the table above shows examples with simpler alkyl groups, the principles can be extended to the more complex (7-cyanoheptyl) nucleophile. The success of this approach would depend on the compatibility of the nitrile functionality with the organocuprate reagent and the reaction conditions.
Asymmetric Alkylation of Cyclohexanone Enolates
An alternative strategy involves the asymmetric alkylation of a cyclohexanone enolate with a suitable electrophile, in this case, a 7-haloheptanenitrile. ubc.ca This method relies on the generation of a chiral enolate or the use of a chiral phase-transfer catalyst to control the stereochemical outcome of the alkylation. nih.gov
One common approach is the use of a chiral auxiliary. The chiral auxiliary is first attached to the cyclohexanone to form a chiral enamine or imine. Deprotonation then generates a chiral enolate, where the auxiliary blocks one face of the enolate, forcing the incoming electrophile (7-haloheptanenitrile) to attack from the less hindered face. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched 3-substituted cyclohexanone. Commonly used chiral auxiliaries include (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP).
Another approach is the use of catalytic asymmetric alkylation. For instance, a chiral chromium (salen) complex has been shown to catalyze the alkylation of tributyltin enolates of cyclic ketones with high enantioselectivity. princeton.eduucla.edu This method could potentially be applied to the synthesis of chiral this compound by using the tributyltin enolate of cyclohexanone and 7-iodoheptanenitrile as the electrophile.
Table 2: Examples of Asymmetric Alkylation of Cyclic Ketones
| Ketone | Electrophile | Chiral Auxiliary/Catalyst | Yield (%) | de/ee (%) | Reference |
| Cyclohexanone | MeI | (S)-SAMP | 85 | >95 (de) | N/A |
| Cyclohexanone | BnBr | (R,R)-Cr(salen)Cl | 78 | 91 (ee) | princeton.edu |
| 2-Phenylcyclohexanone | EtI | Chiral Phase-Transfer Catalyst | 65 | 88 (ee) | N/A |
The feasibility of this route for synthesizing the target molecule would depend on the efficiency of the alkylation reaction with the long-chain electrophile and the potential for side reactions.
Organocatalytic Michael Addition
In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. mdpi.commdpi.com Chiral secondary amines, such as proline and its derivatives, can catalyze the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds with high enantioselectivity. mdpi.com
In the context of synthesizing chiral this compound, an organocatalytic approach could involve the reaction of cyclohexenone with a nucleophile containing the heptanenitrile moiety. The chiral amine catalyst would react with the cyclohexenone to form a chiral enamine intermediate. This enamine would then react with the nucleophile, and the stereochemistry of the product would be determined by the structure of the chiral catalyst.
Alternatively, a nucleophile such as a malonate ester with a pending cyanoalkyl chain could be added to cyclohexenone in the presence of a chiral organocatalyst. Subsequent decarboxylation would yield the desired product. The development of bifunctional organocatalysts, such as those containing both a thiourea (B124793) and an amine moiety, has further expanded the scope and efficiency of these reactions by allowing for the simultaneous activation of both the nucleophile and the electrophile. mdpi.com
A direct organocatalytic Michael addition of a nitrile-stabilized carbanion to an enone could also be a viable pathway. acs.org
Table 3: Representative Organocatalytic Michael Additions to Enones
| Enone | Nucleophile | Organocatalyst | Yield (%) | ee (%) | Reference |
| Cyclohexenone | Nitromethane | (S)-Diphenylprolinol silyl (B83357) ether | 92 | 99 | N/A |
| Cyclohexenone | Diethyl malonate | Chiral Thiourea-Amine | 95 | 97 | mdpi.com |
| Chalcone | Acetaldehyde | (S)-Proline | 85 | >90 | N/A |
The success of an organocatalytic approach would hinge on identifying a suitable nucleophile containing the 7-cyanoheptyl group that is compatible with the catalytic system and provides high levels of stereocontrol.
Theoretical and Computational Studies on 7 3 Oxocyclohexyl Heptanenitrile
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like 7-(3-Oxocyclohexyl)heptanenitrile. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.
Molecular Orbital Analysis and Charge Distribution
A fundamental aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO indicates the most probable site for accepting an electron from a nucleophile.
For this compound, one would expect the HOMO to have significant contributions from the oxygen atom of the carbonyl group and potentially the nitrogen of the nitrile group, as these are regions of higher electron density. The LUMO would likely be centered on the electrophilic carbon atoms of the carbonyl and nitrile groups. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom. This would confirm the expected polarization of the C=O and C≡N bonds, with negative charges on the oxygen and nitrogen atoms and positive charges on the adjacent carbon atoms. This information is vital for predicting sites of nucleophilic or electrophilic attack.
Illustrative Data Table: Calculated Electronic Properties This table presents hypothetical data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) on this compound.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Illustrative Data Table: Partial Atomic Charges (Mulliken) This table shows example partial charges on key atoms, highlighting the polar nature of the functional groups.
| Atom | Hypothetical Partial Charge (e) |
| Carbonyl Oxygen (O) | -0.55 |
| Carbonyl Carbon (C) | +0.60 |
| Nitrile Nitrogen (N) | -0.45 |
| Nitrile Carbon (C) | +0.15 |
Conformational Preferences and Energetic Minima
Computational chemists would perform a conformational search by systematically rotating the single bonds in the heptyl chain and exploring the ring puckering of the cyclohexane (B81311) (e.g., chair, boat, twist-boat). The chair conformation of the cyclohexane ring is generally the most stable. mdpi.com For each generated conformer, a geometry optimization would be performed to find the nearest local energy minimum. Subsequent frequency calculations would confirm that these are true minima (i.e., have no imaginary frequencies) and provide their relative energies (e.g., Gibbs free energy). The results would likely show a preference for extended-chain conformations to minimize steric hindrance, with the bulky heptanenitrile (B1581596) group in an equatorial position on the cyclohexane ring to maximize stability. mdpi.com
Computational Modeling of Reaction Mechanisms
Computational chemistry provides invaluable insights into how chemical reactions occur, allowing for the study of transient species like transition states that are difficult to observe experimentally.
Transition State Searches and Intrinsic Reaction Coordinate (IRC) Calculations
To study a potential reaction involving this compound, such as a nucleophilic addition to the carbonyl group or the hydrolysis of the nitrile, researchers would model the entire reaction pathway. This involves locating the structure of the transition state (the energy maximum along the reaction coordinate). Various algorithms exist for transition state searching, which result in a geometry that has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation maps the reaction pathway from the transition state downhill to the reactant and product, confirming that the located transition state correctly connects the desired species. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.
Prediction of Reaction Outcomes and Selectivity
The molecule has two primary reactive sites: the ketone and the nitrile. Computational modeling can predict which site is more reactive under specific conditions. By calculating the activation energies for reactions at both sites (e.g., attack by a common nucleophile), one can predict the chemoselectivity. The reaction with the lower activation energy barrier will be kinetically favored.
Furthermore, for reactions involving the cyclohexane ring, stereoselectivity can be predicted. For instance, the addition of a nucleophile to the carbonyl group can occur from either the axial or equatorial face. By calculating the energies of the two corresponding transition states, one can predict which stereoisomer will be the major product.
Illustrative Data Table: Calculated Activation Energies for a Hypothetical Nucleophilic Attack This table illustrates how computational results could predict the selectivity of a reaction.
| Reaction Site | Attacking Species | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| Carbonyl Carbon | Hydride (H⁻) | 12.5 | Kinetically favored product. |
| Nitrile Carbon | Hydride (H⁻) | 20.1 | Kinetically disfavored product. |
Molecular Dynamics Simulations and Solvent Effects
While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, including their interactions with other molecules, such as solvents. acs.org
In an MD simulation, the molecule is treated using a classical force field, which describes the potential energy as a function of bond lengths, angles, and dihedrals. The simulation solves Newton's equations of motion iteratively, providing a trajectory that shows how the molecule moves and changes conformation over time (from picoseconds to microseconds).
For this compound, an MD simulation in a solvent like water would reveal how solvent molecules arrange themselves around the polar ketone and nitrile groups. This solvation structure can significantly influence conformational preferences and reactivity. By analyzing the trajectory, one can observe the dynamics of the flexible alkyl chain and the ring-flipping of the cyclohexane moiety, providing a more realistic picture of the molecule's behavior than static quantum chemical models. mdpi.com These simulations are crucial for understanding how the solvent environment impacts reaction rates and mechanisms.
Conformational Dynamics in Solution
The conformational landscape of this compound is primarily dictated by the stereochemistry of the substituted cyclohexanone (B45756) ring. Computational studies on analogous 3-substituted cyclohexanone systems provide a framework for understanding the dynamic behavior of this molecule in solution. The cyclohexanone ring predominantly adopts a chair conformation to minimize torsional and angle strain. youtube.com However, the presence of an sp2-hybridized carbonyl carbon introduces some structural distortions compared to a standard cyclohexane ring. youtube.com
The key determinant of conformational preference is the energetic balance between different chair conformers arising from the axial or equatorial orientation of the long-chain heptanenitrile substituent. In general, for monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions. libretexts.org In the case of this compound, the heptanenitrile group is substantially bulkier than a simple alkyl group, and thus a strong preference for the equatorial position is expected.
Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to quantify the energy differences between the possible conformers. While specific experimental data for this compound is not available, a hypothetical energy profile can be constructed based on established principles for similar structures. The two primary chair conformations would be the one with the heptanenitrile group in an equatorial position and the one with it in an axial position. The energy difference (ΔG) between these two states determines their relative population at equilibrium.
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Chair 1 (Equatorial) | Equatorial | 0.00 | >99 |
| Chair 2 (Axial) | Axial | ~4-5 | <1 |
| Twist-Boat | - | >5 | <0.1 |
Influence of Solvent on Reactivity Profiles
The reactivity of a bifunctional molecule like this compound is significantly influenced by the surrounding solvent medium. Solvation effects can alter both the ground-state energy of the reactant and the transition-state energy of a given reaction, thereby affecting the reaction kinetics. The two primary reactive sites are the electrophilic carbon of the ketone's carbonyl group and the electrophilic carbon of the nitrile group.
Reactivity of the Ketone:
The reactivity of the cyclohexanone moiety, particularly towards nucleophilic attack (e.g., reduction by a hydride), is sensitive to solvent polarity. vub.be Polar protic solvents, such as ethanol, can act as hydrogen bond donors, solvating the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. Conversely, aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether solvate the cation associated with the nucleophile (e.g., Li+ in LiAlH4), which can also influence reactivity. wikipedia.org The solvent can also affect the stereochemical outcome of a reaction; for instance, the diastereomeric ratio of alcohol products from the reduction of a substituted cyclohexanone can be dependent on the reaction solvent. vub.be
Reactivity of the Nitrile:
The nitrile group's reactivity is also modulated by the solvent. libretexts.org For reactions such as hydrolysis to a carboxylic acid or an amide, protonation of the nitrile nitrogen by an acidic or protic solvent can significantly enhance the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org The rate of nucleophilic addition to the nitrile can therefore be accelerated in polar protic solvents. In contrast, reactions involving organometallic reagents (like Grignard reagents) to form ketones are typically carried out in aprotic ethereal solvents to prevent the quenching of the reagent. libretexts.org
Computational models can predict how the reaction barrier for a specific transformation changes with the solvent's dielectric constant. Below is a hypothetical table illustrating the predicted relative reaction rates for the reduction of the ketone and the hydrolysis of the nitrile in different solvents.
| Solvent | Dielectric Constant (ε) | Relative Rate of Ketone Reduction (e.g., with NaBH4) | Relative Rate of Acid-Catalyzed Nitrile Hydrolysis |
|---|---|---|---|
| Hexane | 1.9 | Low | Very Low |
| Diethyl Ether | 4.3 | Moderate | Low |
| Tetrahydrofuran (THF) | 7.5 | Moderate | Low |
| Acetonitrile (B52724) | 37.5 | Moderate-High | Moderate |
| Ethanol | 24.5 | High | High |
| Water | 80.1 | High | Very High |
For less reactive ketones, a more polar solvent can sometimes lead to slower reactions if the stabilization of the ground state is greater than the stabilization of the transition state. nih.gov Therefore, the interplay between the solvent and the specific reagents and reaction mechanism is crucial for predicting the chemical behavior of this compound. wikipedia.orgacs.org
Advanced Analytical and Spectroscopic Techniques in Research on 7 3 Oxocyclohexyl Heptanenitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural assignment of organic molecules like 7-(3-Oxocyclohexyl)heptanenitrile. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Advanced 1D and 2D NMR Experiments
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer the initial and fundamental insights into the molecule's structure. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the heptanenitrile (B1581596) chain and the cyclohexanone (B45756) ring. The protons alpha to the nitrile group (-CH₂CN) and the ketone group (-CH₂C(O)-) would appear at characteristic chemical shifts, typically downfield due to the electron-withdrawing nature of these functional groups. The remaining methylene (B1212753) protons of the aliphatic chain and the cyclohexyl ring would resonate in the upfield region of the spectrum.
The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the carbonyl group (C=O) and the nitrile group (-C≡N) exhibiting highly characteristic and deshielded chemical shifts, confirming the presence of these functionalities.
To further piece together the molecular puzzle, two-dimensional (2D) NMR experiments are employed. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, allowing for the tracing of the proton network throughout the heptanenitrile chain and within the cyclohexanone ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal to its attached proton(s). For a more comprehensive analysis, Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial. HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in connecting the heptanenitrile side chain to the cyclohexanone ring. For instance, correlations between the protons on the carbon adjacent to the cyclohexyl ring and the carbons within the ring would definitively establish the point of attachment.
Stereochemical Assignment through NMR
The presence of a stereocenter at the point of substitution on the cyclohexanone ring means that this compound can exist as different stereoisomers. Advanced NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), are pivotal in determining the relative stereochemistry. These experiments detect through-space interactions between protons that are in close proximity. By analyzing the NOE cross-peaks, it is possible to deduce the spatial orientation of the heptanenitrile side chain relative to the protons on the cyclohexanone ring, thereby assigning the stereochemistry as either cis or trans.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and effective method for identifying the key functional groups present in this compound.
In the IR spectrum, the presence of a sharp and intense absorption band around 2240-2260 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) stretching vibration. Concurrently, a strong absorption band in the region of 1710-1725 cm⁻¹ would confirm the presence of the saturated ketone carbonyl (C=O) group within the cyclohexanone ring. The C-H stretching vibrations of the aliphatic methylene groups in the chain and the ring would appear in the 2850-3000 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, the nitrile stretch often gives a strong and characteristic signal. The symmetric C-C bond vibrations within the cyclohexyl ring and the aliphatic chain are also readily detected.
| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) (IR) | Characteristic Vibrational Frequency (cm⁻¹) (Raman) |
| Nitrile (-C≡N) | 2240 - 2260 (sharp, intense) | Strong, characteristic signal |
| Ketone (C=O) | 1710 - 1725 (strong) | Observable |
| C-H (aliphatic) | 2850 - 3000 | Observable |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₃H₂₁NO), HRMS can determine the molecular weight with a high degree of precision, allowing for the unambiguous confirmation of its elemental formula. This is crucial in distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry for Structural Characterization
Tandem Mass Spectrometry (MS/MS) is an advanced technique that involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide detailed structural information.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For a compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are pivotal in ensuring the quality of synthesized batches and for isolating the compound for further study.
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the molecular weight and expected volatility of this compound, GC is a suitable method for assessing its purity. A capillary GC equipped with a flame ionization detector (FID) is a standard setup for such analyses. nih.govdnacih.com The choice of the stationary phase is critical; a mid-polarity column, such as one coated with a phenyl polysiloxane, would be appropriate to resolve the target compound from starting materials, byproducts, and residual solvents. The retention time of the compound under specific temperature programming and carrier gas flow rates serves as a key identifier. For quantitative analysis, an internal standard method can be employed to ensure high accuracy and precision. dnacih.com
High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for compounds that may be thermally labile or for preparative-scale purification. nih.gov Due to the presence of the carbonyl group, this compound possesses a chromophore that allows for detection using an ultraviolet (UV) detector. Reversed-phase HPLC, utilizing a C18 or C8 stationary phase, is a common choice for separating medium-polarity organic molecules. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the solvent composition is varied over time, can be employed to achieve optimal separation of impurities with different polarities. The nitrile group also influences the compound's retention behavior. nih.gov
The following table illustrates typical parameters that could be employed in the GC and HPLC analysis of this compound for purity assessment.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) | Reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) with a C18 stationary phase |
| Mobile Phase/Carrier Gas | Helium or Hydrogen | Gradient of Acetonitrile and Water |
| Detector | Flame Ionization Detector (FID) | UV Detector (e.g., at 210 nm) or Refractive Index (RI) Detector |
| Injector Temperature | 250 °C | N/A |
| Oven Temperature Program | Initial temp. 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min | Isocratic or gradient elution at a controlled column temperature (e.g., 30 °C) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Typical Retention Time | Dependent on exact conditions, but expected in the mid-range of the chromatogram | Dependent on mobile phase composition and gradient |
The presence of a stereocenter at the 3-position of the cyclohexanone ring means that this compound can exist as a pair of enantiomers. Distinguishing and separating these enantiomers is crucial, as they may exhibit different biological activities or serve as stereospecific building blocks in further syntheses. Enantioselective chromatography is the primary method for achieving this separation.
This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For a ketone-containing compound like this compound, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. researchgate.net Another class of suitable CSPs includes those based on macrocyclic antibiotics or crown ethers, which can offer unique selectivities for cyclic compounds. nih.govmdpi.com The choice of mobile phase, often a mixture of alkanes and an alcohol modifier, is critical for optimizing the separation.
The following table provides a hypothetical example of an enantioselective HPLC method for the separation of the enantiomers of this compound.
| Parameter | Enantioselective HPLC |
| Chiral Stationary Phase (CSP) | Immobilized polysaccharide-based chiral selector (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Hypothetical Retention Times | (R)-enantiomer: 12.5 min, (S)-enantiomer: 14.2 min |
| Resolution (Rs) | > 1.5 |
X-ray Diffraction for Solid-State Structure Determination
While chromatographic techniques provide information on the composition and purity of a sample, X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov For this compound, single-crystal X-ray diffraction would provide a wealth of structural information, assuming a suitable single crystal can be grown.
The data obtained from an XRD experiment allows for the determination of bond lengths, bond angles, and torsion angles within the molecule. This would unambiguously confirm the connectivity of the atoms and reveal the conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat). Furthermore, the analysis would show the relative orientation of the heptanenitrile substituent with respect to the ring. In the case of a single enantiomer being crystallized, XRD can be used to determine its absolute configuration. nih.govacs.org The crystal packing, which describes how the molecules are arranged in the crystal lattice, can also be elucidated, providing insights into intermolecular interactions such as hydrogen bonding or dipole-dipole interactions.
While specific crystallographic data for this compound is not publicly available, the following table presents the type of information that would be obtained from such an analysis, based on studies of similar organic molecules. researchgate.net
| Crystallographic Parameter | Illustrative Data for a Hypothetical Crystal of this compound |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95.2° |
| Volume | 1295 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.07 g/cm³ |
| Conformation of Cyclohexane (B81311) Ring | Chair conformation |
| Orientation of Heptanenitrile Chain | Equatorial |
| Key Intermolecular Interactions | C-H···O and C-H···N hydrogen bonds, dipole-dipole interactions |
Strategic Applications of 7 3 Oxocyclohexyl Heptanenitrile in Modern Organic Synthesis
Role as a Key Intermediate in Complex Molecule Synthesis
The inherent structure of 7-(3-Oxocyclohexyl)heptanenitrile, featuring a reactive ketone within a cyclohexane (B81311) ring and a seven-carbon nitrile chain, suggests its potential as a valuable intermediate in the synthesis of intricate molecules. The ketone offers a handle for various nucleophilic additions and carbon-carbon bond-forming reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions.
Precursor in Natural Product Total Synthesis Programs
While the structural motifs present in this compound are found in various natural products, no published total synthesis programs explicitly report its use as a key precursor. The combination of a cyclohexanone (B45756) and a medium-length alkyl nitrile chain could theoretically be exploited to construct polycyclic or macrocyclic natural product skeletons. However, at present, there are no documented instances of this specific application in the scientific literature.
Synthetic Platform for Diverse Chemical Libraries
The dual functionality of this compound makes it an attractive candidate for the development of diverse chemical libraries, which are crucial in drug discovery and materials science. The ketone and nitrile can be independently or sequentially modified to generate a wide array of derivatives from a common core structure. This would allow for the systematic exploration of chemical space around the cyclohexyl and heptanenitrile (B1581596) scaffolds. Nevertheless, specific examples of its use as a foundational platform for such libraries are not described in available research.
Utilization in Scaffold Development for Heterocyclic and Macrocyclic Systems
The potential for this compound to serve as a starting point for the synthesis of heterocyclic and macrocyclic systems is significant. The ketone functionality can be a linchpin for ring-forming reactions, such as Paal-Knorr type syntheses to form furans, pyrroles, or thiophenes, or could be incorporated into larger ring systems. The nitrile group also provides a versatile handle for the construction of nitrogen-containing heterocycles or for use as a tether in ring-closing metathesis or other macrocyclization strategies. Despite this theoretical potential, there is a lack of published research demonstrating its practical application in these areas.
Integration into Cascade and Multicomponent Reaction Sequences
Cascade and multicomponent reactions represent highly efficient methods for the rapid assembly of molecular complexity. The structure of this compound is well-suited for such processes, where a single synthetic operation can trigger a series of bond-forming events. For instance, a reaction at the ketone could initiate an intramolecular cyclization involving the nitrile group. However, the scientific literature does not currently contain reports of this compound being integrated into such elegant and efficient reaction sequences.
Q & A
Q. How can researchers characterize the molecular structure of 7-(3-Oxocyclohexyl)heptanenitrile experimentally?
Structural elucidation requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify cyclohexyl and nitrile moieties. Compare chemical shifts with analogous nitriles (e.g., Heptanonitrile, δH: 1.0–2.5 ppm for alkyl chains; δC: ~120 ppm for nitrile groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected m/z: ~209.27 g/mol) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detect the nitrile stretch (~2240 cm) and ketone carbonyl (1700–1750 cm) .
Q. What synthetic routes are viable for preparing this compound?
- Nitrile Alkylation : React 3-oxocyclohexanecarboxylic acid with heptane-1,7-diol via esterification, followed by cyanation using NaCN or KCN.
- Cyclohexane Functionalization : Modify cyclohexanone via Grignard addition to introduce the heptane chain, then convert the terminal alcohol to nitrile using PCl/NHCN .
- Optimization : Use factorial design (e.g., varying temperature, catalyst loading) to maximize yield and purity .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Impermeable gloves (e.g., nitrile), sealed goggles, and lab coats. Avoid latex gloves due to potential permeability .
- Ventilation : Use fume hoods to mitigate inhalation risks from nitrile vapors.
- Storage : Inert atmosphere (N) at –20°C to prevent ketone oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Case Study : If DFT simulations predict nitrile stability under acidic conditions, but experimental hydrolysis occurs, validate via:
- Kinetic Studies : Monitor hydrolysis rates (HPLC or titration) to identify unaccounted catalytic pathways.
- Isotopic Labeling : Use O-tracking to confirm water involvement in ketone formation.
- Comparative Analysis : Cross-reference thermodynamic data from NIST databases (e.g., Gibbs free energy of reaction) .
Q. What computational tools are recommended for modeling this compound’s interactions with biomolecules?
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to study binding affinities with enzymes (e.g., cytochrome P450).
- Docking Software : AutoDock Vina for predicting interactions with active sites.
- Data Validation : Cross-check results with experimental IC values from enzyme inhibition assays .
Q. How can researchers design experiments to study the compound’s stability under varying environmental conditions?
- Degradation Pathways :
- Thermal Stability : TGA/DSC analysis (25–300°C) to identify decomposition products.
- Photolytic Degradation : Expose to UV light (254 nm) and analyze via GC-MS for byproducts.
Q. What methodologies are effective for analyzing its potential role in asymmetric catalysis?
- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak IA) to assess enantiomeric excess.
- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) with palladium catalysts.
- Mechanistic Probes : B NMR to track boronic acid intermediates in catalytic cycles .
Data-Driven Research Challenges
Q. How to address discrepancies in thermodynamic properties reported across databases?
- Example : If NIST lists ΔH° as –350 kJ/mol but experimental calorimetry yields –330 kJ/mol:
- Error Analysis : Check purity (≥99% via GC), solvent effects, and calibration standards.
- Database Cross-Validation : Compare with CRC Handbook or Reaxys entries .
Q. What strategies mitigate batch-to-batch variability in synthesis?
Q. How to validate the compound’s hypothesized biological activity without prior literature?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
